molecular formula C10H11IO2S B8323097 Methyl 2-(3-iodobenzylthio)acetate

Methyl 2-(3-iodobenzylthio)acetate

Cat. No.: B8323097
M. Wt: 322.16 g/mol
InChI Key: GZYCCXZLAVWUNV-UHFFFAOYSA-N
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Description

Methyl 2-(3-iodobenzylthio)acetate is an organosulfur compound featuring a thioether linkage (-S-) and an ester functional group. Its structure comprises a methyl ester backbone substituted with a benzylthio moiety, where the benzene ring is iodinated at the 3-position. The molecular formula is inferred to be C${10}$H${11}$IO$2$S, with a molecular weight of approximately 322.17 g/mol (calculated based on analogous compounds like Methyl 2-(methylthio)acetate, C$4$H$8$O$2$S, MW 120.17 g/mol ).

Properties

Molecular Formula

C10H11IO2S

Molecular Weight

322.16 g/mol

IUPAC Name

methyl 2-[(3-iodophenyl)methylsulfanyl]acetate

InChI

InChI=1S/C10H11IO2S/c1-13-10(12)7-14-6-8-3-2-4-9(11)5-8/h2-5H,6-7H2,1H3

InChI Key

GZYCCXZLAVWUNV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSCC1=CC(=CC=C1)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-iodobenzylthio)acetate typically involves the reaction of 3-iodobenzyl chloride with methyl thioglycolate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran under reflux conditions. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-iodobenzylthio)acetate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Major Products

    Nucleophilic Substitution: Products include azides, thiocyanates, or ethers.

    Oxidation: Products include sulfoxides or sulfones.

    Reduction: Products include primary alcohols.

Scientific Research Applications

Methyl 2-(3-iodobenzylthio)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to the presence of the iodine atom.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 2-(3-iodobenzylthio)acetate depends on its specific application. In biological systems, it may interact with cellular targets through its sulfanyl and ester groups, potentially inhibiting enzymes or modulating signaling pathways. The iodine atom can also facilitate radiolabeling, allowing for imaging and tracking within biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound belongs to a broader class of thioether-containing esters. Key structural analogues include:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Methyl 2-(3-iodobenzylthio)acetate 3-iodobenzylthio, methyl ester C${10}$H${11}$IO$_2$S ~322.17 Potential pharmacophore; iodine enhances lipophilicity
Ethyl 2-[5-(4-bromophenyl)-2-phenyl-1H-imidazol-4-yl] acetate Bromophenyl, imidazole, ethyl ester C${19}$H${17}$BrN$2$O$2$ 409.26 Anticancer activity (in vitro studies)
Methyl 2-(methylthio)acetate Methylthio, methyl ester C$4$H$8$O$_2$S 120.17 Solvent; intermediate in organic synthesis
2-(Tetradecylthio)acetic acid Long alkyl chain (C14), carboxylic acid C${16}$H${32}$O$_2$S 288.49 Surfactant; lab chemical (irritant: H315, H319)

Key Differences and Implications

Substituent Effects :

  • Iodine vs. Bromine/Chlorine : The iodine atom in this compound increases molecular weight and lipophilicity compared to bromine/chlorine analogues (e.g., , compounds C and D). This enhances membrane permeability, a critical factor in drug design .
  • Ester vs. Acid : Unlike 2-(tetradecylthio)acetic acid (carboxylic acid), the methyl ester group in the target compound improves stability and bioavailability .

Biological Activity: Imidazole-containing analogues () exhibit anticancer properties due to heterocyclic aromaticity and metal-binding capacity. This compound lacks an imidazole ring but may leverage iodine’s radio-opaque properties for diagnostic applications .

Safety and Handling :

  • Thioethers with long alkyl chains (e.g., 2-(tetradecylthio)acetic acid) pose skin/eye irritation risks (H315, H319) , whereas iodinated aromatic thioethers may require precautions for heavy metal toxicity.

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